molecular formula C17H21N B8381222 PhCH(CH3)NHMes

PhCH(CH3)NHMes

Cat. No. B8381222
M. Wt: 239.35 g/mol
InChI Key: WUVQDHJHRTWDIU-UHFFFAOYSA-N
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Patent
US08895781B2

Procedure details

To a solution of 104 μL, (100 mg; 0.741 mmol) of mesitylamine, 136 μL, (108 mg; 0.741 mmol) t-butyl peroxide, 20 mL (neat) ethylbenzene was added the appropriate amount of {[Cl2NNF6Cu]}2(C6H6) from a stock solution in benzene. The reaction mixture was allowed to react inside a sealed pressure vessel and allowed to react at the specified temperature and time. Yields were determined via 1H NMR using 1,2,4,5-tetrachlorobenzene as a standard. See FIGS. 22 and 23. 1H NMR (benzene-d6, RT): δ 7.105 (m, 7, Ar—H), 4.159 (m, 1, CBz—H), 2.907 (br, 1, N—H), 2.142 (s, 3, p-CH3), 2.040 (s, 6, o-CH3), 1.341 (d, 3, CH3); m/z=240 (CI mode); byproduct diazene MesN═NMes 1H NMR (benzene-d6): δ 6.742 (s, 4, Ar—H), 2.461 (s, 12, o-CH3), 2.116 (s, 6, p-CH3); m/z=267 (CI mode).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
[Compound]
Name
{[Cl2NNF6Cu]}2(C6H6)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazene MesN═NMes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[NH2:9].[C:11](OOC(C)(C)C)(C)(C)[CH3:12].Cl[C:22]1[CH:27]=[C:26](Cl)[C:25](Cl)=[CH:24][C:23]=1Cl>C(C1C=CC=CC=1)C>[C:22]1([CH:11]([NH:9][C:2]2[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][C:1]=2[CH3:10])[CH3:12])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)N)C
Name
Quantity
108 mg
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
{[Cl2NNF6Cu]}2(C6H6)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
benzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)Cl
Step Three
Name
diazene MesN═NMes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react inside a sealed pressure vessel
CUSTOM
Type
CUSTOM
Details
to react at the specified temperature and time
CUSTOM
Type
CUSTOM
Details
Yields

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C)NC1=C(C)C=C(C)C=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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